3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline
Description
3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline is a substituted aniline derivative characterized by a benzyl group attached to the aniline nitrogen. The benzyl moiety is further substituted at the 3-position with a 2-phenoxyethoxy chain, while the aniline ring contains chlorine atoms at the 3- and 5-positions. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3,5-dichloro-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO2/c22-17-12-18(23)14-19(13-17)24-15-16-5-4-8-21(11-16)26-10-9-25-20-6-2-1-3-7-20/h1-8,11-14,24H,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHKVCHXYZYCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)CNC3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dichloroaniline Core
The 3,5-dichloroaniline moiety is typically prepared via:
- Aminolysis of 1,3,5-trichlorobenzene with ammonia under high-temperature conditions (160–200°C) in the presence of copper catalysts.
- Decarbonylation of 3,5-dichlorobenzamide using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the primary amine.
| Method | Reagents/Conditions | Yield (Reported) | Reference |
|---|---|---|---|
| Aminolysis | NH₃, Cu catalyst, 180°C, 12 h | 78–85% | |
| Decarbonylation | POCl₃, reflux, 6 h | 70–75% |
Preparation of 3-(2-Phenoxyethoxy)benzyl Intermediate
The benzyl ether side chain is synthesized via:
- Williamson ether synthesis : Reacting 3-hydroxybenzyl alcohol with 2-phenoxyethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8 h.
- Halogenation : Converting the resulting alcohol to 3-(2-phenoxyethoxy)benzyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–25°C.
| Step | Reagents/Conditions | Intermediate | Reference |
|---|---|---|---|
| Ether formation | K₂CO₃, DMF, 80°C | 3-(2-Phenoxyethoxy)benzyl alcohol | |
| Halogenation | SOCl₂, DCM, 0°C → 25°C | 3-(2-Phenoxyethoxy)benzyl chloride |
Coupling of 3,5-Dichloroaniline with Benzyl Chloride
The final step involves nucleophilic substitution:
- Reacting 3,5-dichloroaniline with 3-(2-phenoxyethoxy)benzyl chloride in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base at 60°C for 12 h.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound.
| Parameter | Value | Reference |
|---|---|---|
| Solvent | THF | |
| Base | NaH (60% dispersion in oil) | |
| Temperature | 60°C | |
| Reaction time | 12 h |
Alternative Pathways
- Reductive amination : Condensing 3,5-dichloroaniline with 3-(2-phenoxyethoxy)benzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol.
- Mitsunobu reaction : Coupling 3,5-dichloroaniline with 3-(2-phenoxyethoxy)benzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
| Method | Advantages | Limitations |
|---|---|---|
| Reductive amination | Mild conditions, high selectivity | Requires aldehyde intermediate |
| Mitsunobu reaction | High yield, stereospecific | Costly reagents |
Analytical Characterization
Key spectroscopic data for the final compound:
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Major Products Formed
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a reagent in the study of protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Biological Studies: Used in the study of cellular processes and mechanisms.
Industrial Applications: Employed in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several aniline derivatives, particularly in substituent patterns and ether linkages. Below is a comparative analysis of key analogs:
Substituent Variations on the Benzyl Group
- N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline (CAS 1040690-66-1): This analog replaces the phenoxyethoxy group with a shorter methoxyethoxy chain.
- N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline (CAS 1040685-95-7): Here, the benzyl group is replaced by a 4-chloro-3,5-dimethylphenoxyethyl chain. The additional methyl and chlorine substituents increase steric hindrance and electron-withdrawing effects, which may influence binding affinity in biological systems .
Variations in the Aniline Core
- 3,5-Dichloro-2,4-difluoroaniline (CAS 83121-15-7): A simpler analog lacking the benzyl group but featuring chlorine and fluorine substituents.
- 4-[4-(2-Aminoethoxy)benzyl]aniline: This compound substitutes the phenoxyethoxy group with an aminoethoxy chain. The amino group introduces hydrogen-bonding capability, which could improve interactions with biological targets .
Ether Linkage Modifications
- 3,5-Dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline: Replaces the phenoxyethoxy chain with a 4-ethoxyphenyl group conjugated via an imine bond. The imine linkage introduces planarity, affecting molecular conformation and π-π stacking interactions .
Data Table: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Substituents (Aniline/Benzyl) | Molecular Weight | Purity | Key Features |
|---|---|---|---|---|---|
| 3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline | C₂₁H₁₈Cl₂NO₂ | 3,5-Cl; 3-(2-phenoxyethoxy) | 411.28 | N/A | Bulky phenoxyethoxy group |
| N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline | C₁₆H₁₅Cl₂NO₂ | 3,5-Cl; 3-(2-methoxyethoxy) | 340.20 | N/A | Reduced steric bulk |
| 3,5-Dichloro-2,4-difluoroaniline | C₆H₃Cl₂F₂N | 2,4-F; 3,5-Cl | 218.00 | 97% | High electronegativity |
| 4-[4-(2-Aminoethoxy)benzyl]aniline | C₁₅H₁₈N₂O | 4-(2-aminoethoxy) | 242.32 | N/A | Amino group for H-bonding |
Research Findings and Implications
Electronic and Steric Effects
- The 3,5-dichloro substituents on the aniline ring create a strong electron-withdrawing environment, stabilizing negative charge and influencing reactivity in coupling reactions .
- The phenoxyethoxy chain introduces significant steric bulk, which may reduce diffusion rates across biological membranes but enhance selectivity in receptor binding .
Computational Insights
- For 4-[4-(2-aminoethoxy)benzyl]aniline, DFT studies (B3LYP/6-31G(d,p)) confirmed that calculated NMR shifts align with experimental data, validating its conformational stability in DMSO . Similar methodologies could predict properties for this compound.
Bioactivity Considerations
Biological Activity
3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant data and findings from diverse studies.
- Molecular Formula : C21H19Cl2NO2
- Molecular Weight : 388.3 g/mol
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) suggests that modifications in the phenoxy group can enhance its efficacy.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Enterococcus faecalis | Inhibitory |
| Clostridioides difficile | Moderate activity |
In vitro tests have shown that this compound exhibits significant activity against multidrug-resistant strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving human lung cancer cells (A549), it demonstrated notable cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: A549 Cell Line
- Cell Line : A549 (human lung adenocarcinoma)
- Assay Method : MTT assay
- IC50 Value : Approximately 25 µM
The study indicated that the compound's effectiveness is likely due to its ability to interfere with specific signaling pathways involved in cancer cell proliferation .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Receptor Modulation : It has the potential to modulate receptor activities that influence cell survival and apoptosis.
Research Findings
Research has indicated that derivatives of this compound can exhibit enhanced biological activities compared to the parent structure. For instance, modifications in the aniline moiety have led to improved anticancer and antimicrobial profiles.
Summary of Findings
- Antimicrobial Efficacy : Effective against key Gram-positive pathogens.
- Cytotoxicity : Significant effects on A549 cells with potential for further development.
- Mechanistic Insights : Involvement in CDK inhibition and receptor modulation.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline, and how are intermediates validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 3-(2-phenoxyethoxy)aniline (a precursor) is alkylated with 3,5-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Intermediates are validated using thin-layer chromatography (TLC, Rf values) and H NMR spectroscopy (e.g., aromatic proton shifts at δ 6.8–7.4 ppm and ether-linked methylene groups at δ 4.0–4.5 ppm) .
Q. How is purity assessed during synthesis, and what solvents are optimal for crystallization?
- Methodology : Purity is confirmed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Crystallization is typically performed in dichloromethane (CH₂Cl₂) or ethyl acetate/hexane mixtures, as these solvents yield high-purity crystals suitable for X-ray diffraction studies .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodology : H and C NMR are essential for verifying substituent positions and connectivity. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~403). IR spectroscopy identifies functional groups like N-H stretches (~3400 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can SHELX programs enhance crystallographic analysis of this compound?
- Methodology : SHELXL refines crystal structures using high-resolution data, resolving challenges like disorder in the phenoxyethoxy chain. SHELXD can phase macromolecular complexes if the compound is co-crystallized with proteins. Robustness in handling twinned data makes it suitable for low-symmetry crystals .
Q. What strategies resolve contradictions in bioactivity data (e.g., fungicidal vs. inactive results)?
- Methodology : Compare bioassay conditions (e.g., fungal strains, solvent controls). For inconsistent IC₅₀ values, validate via dose-response curves with triplicate replicates. Structural analogs (e.g., 3-chloro-4-phenoxyaniline derivatives) suggest substituent effects on activity; computational docking (e.g., AutoDock Vina) can model binding to fungal cytochrome P450 targets .
Q. How are structure-activity relationships (SAR) derived for analogs with modified chloro or benzyl groups?
- Methodology : Synthesize analogs with systematic substitutions (e.g., 3,5-difluoro or methoxy groups). Test in enzymatic assays (e.g., CYP51 inhibition). Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity. shows chloro groups enhance lipophilicity (logP ~4.2), critical for membrane penetration .
Q. What experimental designs mitigate byproduct formation during benzylation?
- Methodology : Optimize reaction stoichiometry (1:1.2 molar ratio of aniline to benzyl chloride) and temperature (60–80°C). Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield. Monitor byproducts (e.g., N,N-dibenzylated species) via LC-MS and suppress them using excess aniline .
Q. How is computational chemistry applied to predict reactivity or degradation pathways?
- Methodology : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for C-Cl bonds to predict hydrolysis susceptibility. Molecular dynamics simulations model aqueous solubility. REAXYS or SciFinder databases identify analogous degradation products under UV/oxidizing conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
